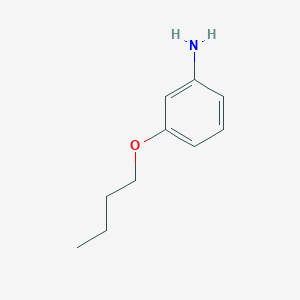

3-butoxyaniline

Vue d'ensemble

Description

3-butoxyaniline, also known as this compound, is an aromatic amine compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is characterized by a butoxy group attached to the third position of the phenyl ring, which is further connected to an amine group. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-butoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-nitrophenol with butyl bromide, followed by reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-butoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce primary amines.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Butoxyaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of various functional groups, making it essential in the development of pharmaceuticals and agrochemicals.

Catalysis:

The compound is also utilized as a catalyst in several chemical reactions, including alkylation, esterification, and polymerization processes. Its properties enhance reaction efficiency and yield, making it a crucial component in industrial applications .

Biological Applications

Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound possess antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing up to four times higher efficacy than conventional antibiotics like ampicillin .

Enzyme Inhibition Studies:

The compound has been employed in enzyme inhibition studies, particularly focusing on its interactions with various biological targets. The presence of the butoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular components, which is critical for understanding its potential therapeutic applications.

Industrial Applications

Dye and Pigment Production:

this compound is used as a key intermediate in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant colors and stability in various formulations, contributing to its significance in the textile and printing industries .

Polymer Chemistry:

In materials science, this compound is explored for its potential in developing novel polymers and coatings. The functional groups present allow for cross-linking and modification, leading to materials with desirable properties such as enhanced durability and resistance to environmental factors .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated various derivatives of this compound for their antibacterial properties. The results indicated that ortho-substituted derivatives displayed significantly higher activity due to increased lipophilicity and surface tension reduction .

| Compound | Antibacterial Activity (IC50) | Structure Characteristics |

|---|---|---|

| This compound Derivative A | 0.5 µM | Ortho-substituted |

| This compound Derivative B | 2 µM | Meta-substituted |

| Control (Ampicillin) | 2 µM | N/A |

Case Study 2: Polymer Development

Research on polymer composites incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound facilitated better interaction with other polymer chains, leading to enhanced performance characteristics suitable for industrial applications .

Mécanisme D'action

The mechanism of action of 3-butoxyaniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in hydrogen bonding and π-π interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Butoxyphenyl)amine

- (4-Butoxyphenyl)amine

- (3-Methoxyphenyl)amine

- (3-Ethoxyphenyl)amine

Uniqueness

3-butoxyaniline is unique due to the position of the butoxy group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional isomerism can result in different biological activities and applications compared to its analogs .

Activité Biologique

3-Butoxyaniline, a compound with the molecular formula C10H15NO, is an aromatic amine that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial manufacturing. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a butoxy group attached to the aniline structure. The presence of this alkyl chain enhances its lipophilicity, which is crucial for its interaction with biological membranes and biomolecules. Its chemical structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Activity : The amine group in this compound acts as a nucleophile in various biochemical reactions, allowing it to interact with electrophilic sites on proteins and nucleic acids.

- Hydrogen Bonding : The compound can form hydrogen bonds with biological molecules, influencing protein folding and function.

- Lipophilicity : The butoxy group increases the compound's ability to permeate lipid membranes, facilitating its absorption and distribution within biological systems .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of N-alkoxyphenylanilides derived from this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Some derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and rifampicin:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound Derivative A | MRSA | 12 |

| This compound Derivative B | M. tuberculosis H37Ra | 23 |

| This compound Derivative C | M. avium subsp. paratuberculosis | <30 |

These findings suggest that modifications of the butoxy group can enhance antimicrobial efficacy .

Antituberculous Activity

In addition to its antibacterial properties, this compound has shown potential antituberculous activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, indicating that certain derivatives could inhibit mycobacterial growth through mechanisms possibly involving interference with energy metabolism or amino acid biosynthesis .

Case Studies

- Antimicrobial Screening : In a systematic screening of 15 new N-alkoxyphenylanilides derived from this compound, several compounds were found to have potent activity against both Gram-positive and Gram-negative bacteria. Compounds with longer alkoxy chains exhibited superior activity due to increased membrane permeability .

- Cytotoxicity Assessment : The cytotoxic effects of selected derivatives were evaluated using THP-1 cells (human monocytic cell line). Most compounds showed no significant cytotoxicity at effective concentrations, suggesting a favorable safety profile for further development as therapeutic agents .

Propriétés

IUPAC Name |

3-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHOYOBASUITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482133 | |

| Record name | (3-butoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23079-68-7 | |

| Record name | (3-butoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.